5,6-dimethoxy-2-benzofuran-1-olate
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Overview
Description
5,6-Dimethoxy-2-benzofuran-1-olate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2-benzofuran-1-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxy-3,4-dimethoxybenzaldehyde as a starting material, which undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time significantly compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-benzofuran-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-benzofuran-1-olate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy.
Angelicin: Known for its use in treating skin conditions.
Uniqueness
5,6-Dimethoxy-2-benzofuran-1-olate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H9O4- |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
5,6-dimethoxy-2-benzofuran-1-olate |
InChI |
InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-5,11H,1-2H3/p-1 |
InChI Key |
YDUCIPILONRZBS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=COC(=C2C=C1OC)[O-] |
Origin of Product |
United States |
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